Ethyl butyldithiocarbamate
Overview
Description
Ethyl butyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of a functional group with the general formula R2N−C(=S)−S−R. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Ethyl butyldithiocarbamate can be synthesized through the reaction of carbon disulfide with a primary or secondary amine in the presence of an electrophile. The reaction typically involves the following steps :
Reaction of Carbon Disulfide with Amine: The amine reacts with carbon disulfide to form a dithiocarbamate salt. [ RNH_2 + CS_2 \rightarrow R(H)NCS_2H ]
Formation of this compound: The dithiocarbamate salt is then reacted with an alkyl halide to form this compound. [ R_2NCS_2Na + R’X \rightarrow R_2NC(S)SR’ + NaX ]
Chemical Reactions Analysis
Ethyl butyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: Oxidation of dithiocarbamates results in the formation of thiuram disulfides. [ 2R_2NCS_2^- \rightarrow [R_2NC(S)S]_2 + 2e^- ]
Substitution: Dithiocarbamates can be S-alkylated to form alkyl dithiocarbamates. [ (CH_3)_2NCS_2Na + (CH_3O)_2SO_2 \rightarrow (CH_3)_2NC(S)SCH_3 + Na[CH_3OSO_3] ]
Scientific Research Applications
Ethyl butyldithiocarbamate has a wide range of applications in scientific research :
Chemistry: It is used as a ligand for chelating metals and forming stable metal complexes.
Biology: It has applications in enzyme inhibition and as a treatment for various diseases.
Medicine: It is used in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in the fabrication of metal chalcogenide thin-film solar cells.
Mechanism of Action
The mechanism of action of ethyl butyldithiocarbamate involves its ability to form stable complexes with transition metals due to its exceptional coordination properties . This chelating ability allows it to interact with various molecular targets and pathways, making it effective in applications such as enzyme inhibition and metal ion remediation.
Comparison with Similar Compounds
Ethyl butyldithiocarbamate is unique compared to other dithiocarbamates due to its specific alkyl groups. Similar compounds include :
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Zinc dithiocarbamate
- Manganese dithiocarbamate
These compounds share similar chemical properties but differ in their specific applications and effectiveness in various fields.
Properties
IUPAC Name |
ethyl N-butylcarbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMRJSBTYSJRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204664 | |
Record name | Ethyl butyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56134-96-4 | |
Record name | Ethyl N-butylcarbamodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56134-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl butyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056134964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl butyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl butyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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